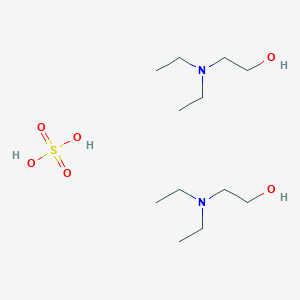
2-(diethylamino)ethanol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol is a tertiary alkanolamine with the chemical formula C6H15NO. It is a colorless liquid with a weak ammoniacal odor and is known for its high chemical stability and resistance against degradation . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can form various derivatives used in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethanol can be synthesized by reacting ethylene oxide or ethylene chlorohydrin with diethylamine . The reaction typically occurs under controlled conditions to prevent discoloration and ensure high purity.
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethanol involves large-scale reactions using ethylene oxide and diethylamine. The process is carefully monitored to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces quaternary ammonium salts.
Scientific Research Applications
2-(Diethylamino)ethanol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Used in the production of quaternary ammonium salts, which serve as phase transfer catalysts.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate pathways related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
- N-Methylethanolamine
- N,N-Dimethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Triethanolamine
Comparison: 2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance against degradation. It is also versatile in its applications, ranging from chemical synthesis to industrial production .
Properties
CAS No. |
64346-24-3 |
|---|---|
Molecular Formula |
C12H32N2O6S |
Molecular Weight |
332.46 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C6H15NO.H2O4S/c2*1-3-7(4-2)5-6-8;1-5(2,3)4/h2*8H,3-6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
CIBQMRJOGXYABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.CCN(CC)CCO.OS(=O)(=O)O |
Related CAS |
100-37-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


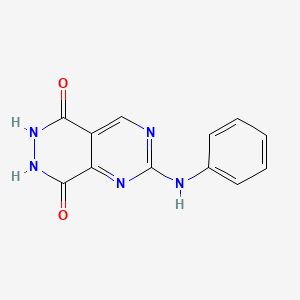
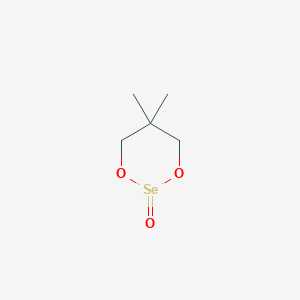
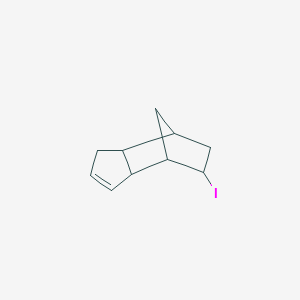

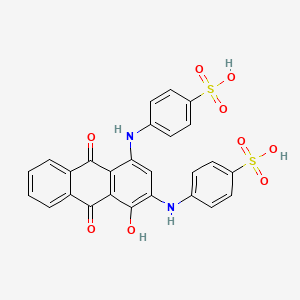

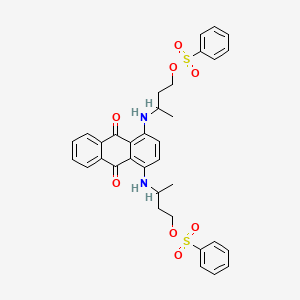
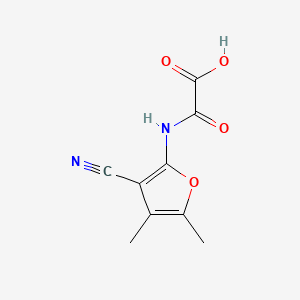
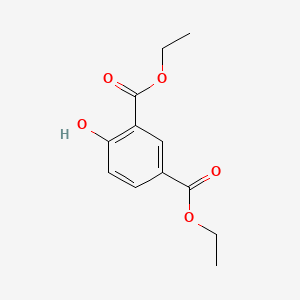
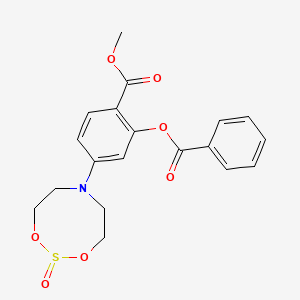
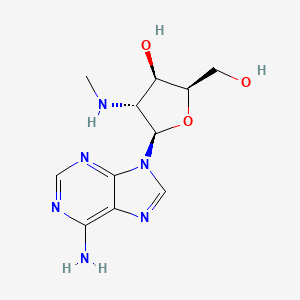
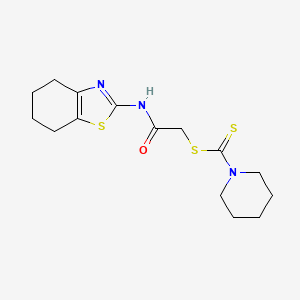
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
